![molecular formula C13H6Cl2O4 B14596003 3,4-Dichloro-7-methyl-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione CAS No. 61189-38-6](/img/structure/B14596003.png)
3,4-Dichloro-7-methyl-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dichloro-7-methyl-2H,5H-pyrano3,2-cbenzopyran-2,5-dione is a chemical compound known for its unique structure and properties It belongs to the class of pyranobenzopyran derivatives, which are characterized by a fused ring system containing both pyran and benzopyran moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-7-methyl-2H,5H-pyrano3,2-cbenzopyran-2,5-dione typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dichlorobenzaldehyde with methyl acetoacetate in the presence of a base, followed by cyclization to form the pyran ring. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality output .
化学反应分析
Types of Reactions
3,4-Dichloro-7-methyl-2H,5H-pyrano3,2-cbenzopyran-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyranobenzopyran derivatives, which can exhibit different physical and chemical properties depending on the substituents introduced .
科学研究应用
3,4-Dichloro-7-methyl-2H,5H-pyrano3,2-cbenzopyran-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
作用机制
The mechanism of action of 3,4-Dichloro-7-methyl-2H,5H-pyrano3,2-cbenzopyran-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
相似化合物的比较
Similar Compounds
Cyclocoumarol: Another pyranobenzopyran derivative with anticoagulant properties.
Methanopyranorin: Known for its unique structural features and potential biological activities.
Cumopyran: A compound with similar structural motifs but different substituents.
Uniqueness
3,4-Dichloro-7-methyl-2H,5H-pyrano3,2-cbenzopyran-2,5-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of chlorine atoms and a methyl group in the structure can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications .
属性
CAS 编号 |
61189-38-6 |
|---|---|
分子式 |
C13H6Cl2O4 |
分子量 |
297.09 g/mol |
IUPAC 名称 |
3,4-dichloro-7-methylpyrano[3,2-c]chromene-2,5-dione |
InChI |
InChI=1S/C13H6Cl2O4/c1-5-3-2-4-6-10(5)18-12(16)7-8(14)9(15)13(17)19-11(6)7/h2-4H,1H3 |
InChI 键 |
UNNFITYGEPHMJP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC=C1)C3=C(C(=C(C(=O)O3)Cl)Cl)C(=O)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


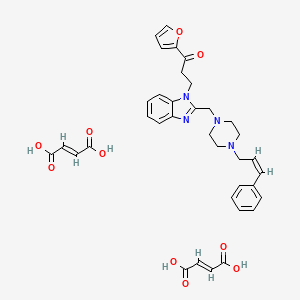
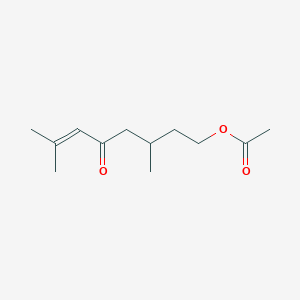
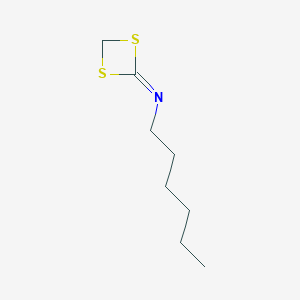
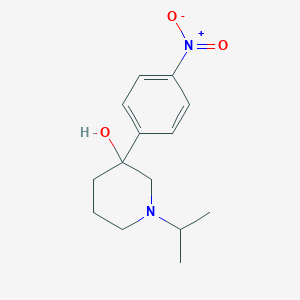
![3-Chloro-1,3-diphenyl-4-[2-(pyrrolidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14595953.png)
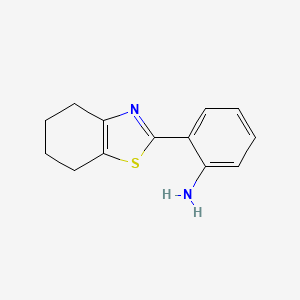
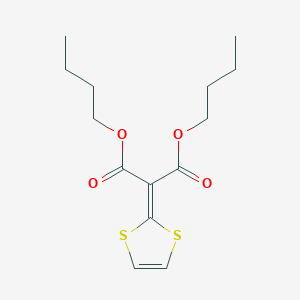

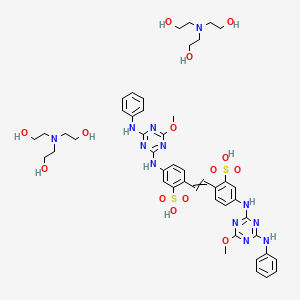
propanedioate](/img/structure/B14595971.png)
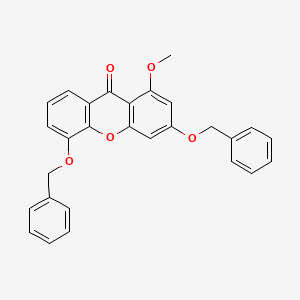
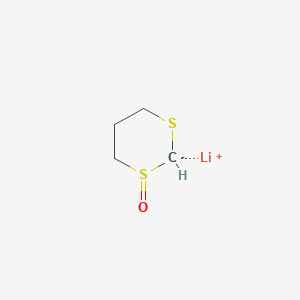

![1-Oxo-1-({[(propan-2-yl)oxy]carbonyl}peroxy)dodecane](/img/structure/B14595997.png)
